2-methanesulfonyl-N-[1-(6-methoxy-1,3-benzothiazol-2-yl)-3-methyl-1H-pyrazol-5-yl]benzamide
Description
2-Methanesulfonyl-N-[1-(6-methoxy-1,3-benzothiazol-2-yl)-3-methyl-1H-pyrazol-5-yl]benzamide is a heterocyclic compound featuring a benzamide core linked to a pyrazole ring substituted with a 6-methoxybenzothiazole moiety. The 6-methoxy substitution on the benzothiazole ring may improve solubility, while the 3-methyl group on the pyrazole contributes to steric bulk, possibly affecting binding selectivity.
Properties
IUPAC Name |
N-[2-(6-methoxy-1,3-benzothiazol-2-yl)-5-methylpyrazol-3-yl]-2-methylsulfonylbenzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H18N4O4S2/c1-12-10-18(22-19(25)14-6-4-5-7-17(14)30(3,26)27)24(23-12)20-21-15-9-8-13(28-2)11-16(15)29-20/h4-11H,1-3H3,(H,22,25) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LZGDKDXQZJMWLK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN(C(=C1)NC(=O)C2=CC=CC=C2S(=O)(=O)C)C3=NC4=C(S3)C=C(C=C4)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H18N4O4S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
442.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of 2-methanesulfonyl-N-[1-(6-methoxy-1,3-benzothiazol-2-yl)-3-methyl-1H-pyrazol-5-yl]benzamide typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the Benzothiazole Moiety: Starting with 2-aminothiophenol, the benzothiazole ring is formed through a cyclization reaction with a suitable aldehyde or ketone.
Introduction of the Methanesulfonyl Group: The benzothiazole intermediate is then reacted with methanesulfonyl chloride in the presence of a base to introduce the methanesulfonyl group.
Formation of the Pyrazole Ring: The pyrazole ring is synthesized by reacting a suitable hydrazine derivative with an α,β-unsaturated carbonyl compound.
Coupling Reaction: Finally, the benzothiazole and pyrazole intermediates are coupled through an amide bond formation reaction, typically using a coupling reagent like EDCI or DCC.
Industrial production methods may involve optimization of these steps to improve yield and scalability, including the use of continuous flow reactors and automated synthesis platforms.
Chemical Reactions Analysis
2-methanesulfonyl-N-[1-(6-methoxy-1,3-benzothiazol-2-yl)-3-methyl-1H-pyrazol-5-yl]benzamide can undergo various chemical reactions, including:
Oxidation: The methanesulfonyl group can be oxidized to form sulfone derivatives.
Reduction: The benzamide moiety can be reduced to form corresponding amines.
Substitution: The methoxy group on the benzothiazole ring can be substituted with other nucleophiles under appropriate conditions.
Common reagents used in these reactions include oxidizing agents like m-chloroperbenzoic acid (m-CPBA), reducing agents like lithium aluminum hydride (LiAlH4), and nucleophiles like sodium methoxide (NaOMe). Major products formed from these reactions depend on the specific conditions and reagents used.
Scientific Research Applications
2-methanesulfonyl-N-[1-(6-methoxy-1,3-benzothiazol-2-yl)-3-methyl-1H-pyrazol-5-yl]benzamide has several scientific research applications:
Biological Studies: The compound is used in studies to understand its effects on cellular pathways and its potential as a neuroprotective agent.
Chemical Biology: It serves as a tool compound to study the interactions of benzothiazole derivatives with various biological targets.
Mechanism of Action
The mechanism of action of 2-methanesulfonyl-N-[1-(6-methoxy-1,3-benzothiazol-2-yl)-3-methyl-1H-pyrazol-5-yl]benzamide involves its interaction with specific molecular targets. For instance, in the context of Alzheimer’s disease, it inhibits acetylcholinesterase, an enzyme responsible for the breakdown of acetylcholine, thereby increasing acetylcholine levels in the brain . Additionally, it inhibits β-amyloid aggregation, which is implicated in the pathogenesis of Alzheimer’s disease . The compound may also interact with other molecular pathways involved in neuroprotection and cognitive enhancement.
Comparison with Similar Compounds
Table 1: Structural Comparison of Key Compounds
Key Differentiators
Substituent Effects: The target’s 6-methoxybenzothiazole contrasts with ’s thienyl-thiazole and ’s sulfanyl-thiazolopyrimidine. Methoxy groups generally enhance aqueous solubility compared to thienyl or sulfanyl groups, which may increase lipophilicity . The methanesulfonyl group in the target differs from sulfonamide () and chloro () substituents.
Biological Relevance :
- The N,O-bidentate directing group in ’s compound highlights the role of functional groups in metal-catalyzed reactions, a feature absent in the target. This suggests the target may prioritize enzyme inhibition over catalytic applications .
- ’s chloro substituent could confer higher metabolic resistance but risks toxicity, whereas the target’s methoxy group may improve safety profiles .
Synthetic Considerations :
- Compounds like and the target likely employ similar coupling strategies (e.g., amide bond formation), but divergent substituents necessitate tailored purification and characterization methods, such as X-ray crystallography (as in ) .
Biological Activity
The compound 2-methanesulfonyl-N-[1-(6-methoxy-1,3-benzothiazol-2-yl)-3-methyl-1H-pyrazol-5-yl]benzamide is a novel synthetic derivative that has garnered attention for its potential biological activities, particularly in the fields of oncology and inflammation. This article explores the synthesis, characterization, and biological evaluation of this compound, focusing on its anticancer and anti-inflammatory properties.
The molecular formula of the compound is with a molecular weight of 365.38 g/mol . The structure includes a benzothiazole moiety, which is known for its pharmacological significance.
| Property | Value |
|---|---|
| Molecular Formula | C14H11N3O5S2 |
| Molecular Weight | 365.38 g/mol |
| InChIKey | ZFMNZUKIKFNNPV-UHFFFAOYSA-N |
Synthesis
The synthesis of this compound typically involves multi-step reactions starting from readily available precursors. The key steps include the formation of the benzothiazole ring and subsequent functionalization to introduce the methanesulfonyl and pyrazole groups. Characterization techniques such as NMR and mass spectrometry are employed to confirm the structure.
Anticancer Activity
Research has demonstrated that derivatives of benzothiazole exhibit significant anticancer properties. A study evaluating various benzothiazole compounds showed that those with similar structural features to our compound inhibited the proliferation of human cancer cell lines such as A431 (epidermoid carcinoma) and A549 (non-small cell lung cancer) using the MTT assay method .
Key Findings:
- Cell Viability: The compound significantly reduced cell viability in A431 and A549 cells.
- Apoptosis Induction: Flow cytometry analysis indicated increased apoptosis rates in treated cells.
- Cell Cycle Arrest: The compound caused G0/G1 phase arrest, preventing cancer cell proliferation.
Anti-inflammatory Activity
In addition to its anticancer effects, this compound has shown potential in reducing inflammatory responses. Studies involving mouse macrophage cell lines demonstrated a decrease in pro-inflammatory cytokines such as IL-6 and TNF-α upon treatment with the compound .
Mechanism of Action:
- The compound appears to inhibit pathways associated with inflammation, potentially through modulation of NF-κB signaling .
Case Studies
Several case studies have highlighted the efficacy of benzothiazole derivatives in clinical settings:
- Study on Lung Cancer:
- Inflammation Model:
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
